3-Oxo-1,2-benzisothiazol-2-ide 1,1-dioxide
3-Oxo-1,2-benzisothiazol-2-ide 1,1-dioxide
Saccharin, also known as benzosulfimide or sweeta, belongs to the class of organic compounds known as benzothiazoles. These are organic compounds containing a benzene fused to a thiazole ring (a five-membered ring with four carbon atoms, one nitrogen atom and one sulfur atom). Saccharin exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). Saccharin has been detected in multiple biofluids, such as feces and saliva. Within the cell, saccharin is primarily located in the cytoplasm. Saccharin can be converted into probenazole. Saccharin has a bitter and odorless taste.
Saccharin is a 1,2-benzisothiazole having a keto-group at the 3-position and two oxo substituents at the 1-position. It is used as an artificial sweetening agent. It has a role as a sweetening agent, a xenobiotic and an environmental contaminant. It is a 1,2-benzisothiazole and a N-sulfonylcarboxamide.
Saccharin, sodium salt appears as odorless white crystals or crystalline powder. Aqueous solution is neutral or alkaline to litmus, but not alkaline to phenolphthalein. Effloresces in dry air. Intensely sweet taste. (NTP, 1992)
Saccharin is a 1,2-benzisothiazole having a keto-group at the 3-position and two oxo substituents at the 1-position. It is used as an artificial sweetening agent. It has a role as a sweetening agent, a xenobiotic and an environmental contaminant. It is a 1,2-benzisothiazole and a N-sulfonylcarboxamide.
Saccharin, sodium salt appears as odorless white crystals or crystalline powder. Aqueous solution is neutral or alkaline to litmus, but not alkaline to phenolphthalein. Effloresces in dry air. Intensely sweet taste. (NTP, 1992)
Brand Name:
Vulcanchem
CAS No.:
128-44-9
VCID:
VC0542262
InChI:
InChI=1S/C7H5NO3S.Na/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;/h1-4H,(H,8,9);/q;+1
SMILES:
C1=CC=C2C(=C1)C(=O)NS2(=O)=O.[Na+]
Molecular Formula:
C7H5NNaO3S+
Molecular Weight:
206.18 g/mol
3-Oxo-1,2-benzisothiazol-2-ide 1,1-dioxide
CAS No.: 128-44-9
Inhibitors
VCID: VC0542262
Molecular Formula: C7H5NNaO3S+
Molecular Weight: 206.18 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 128-44-9 |
---|---|
Product Name | 3-Oxo-1,2-benzisothiazol-2-ide 1,1-dioxide |
Molecular Formula | C7H5NNaO3S+ |
Molecular Weight | 206.18 g/mol |
IUPAC Name | sodium;1,1-dioxo-1,2-benzothiazol-3-one |
Standard InChI | InChI=1S/C7H5NO3S.Na/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;/h1-4H,(H,8,9);/q;+1 |
Standard InChIKey | WINXNKPZLFISPD-UHFFFAOYSA-M |
Isomeric SMILES | C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].[Na+] |
Impurities | o- & p-Toluenesulfonamide; 1,2-benzisothiazol-1,1-dioxide; 1,2-benzisothiazoline-1,1-dioxide; 3-aminobenzisothazol-1,1-dioxide; 5- & 6-chlorosaccharin; ammonium saccharin; methyl saccharin; diphenyl sulfone; ditolylsulphone isomers; o- & p-sulfamoylbenzoic acid; o-chlorobenzoic acid; o-sulfobenzoic acid (& ammonium salt); n-tetracosane; bis(4-carboxyphenyl)sulfone; toluene-2,4-disulfonamide; saccharin-o-toluenesulfonamide; saccharin-6-sulfonamide; N-methyl-o-toluene-sulfonamide; methyl-o-chlorobenzoate; 4,4'-dibenzoylsulfone; 2- or 3-carboxy thiaxanthone-5-dioxide; o-sulfobenzamide; methyl-o-sulfamoylbenzoate; methyl-N-methylsulfamoylbenzoate; saccharin-o-toluenesulfoxylimide; & other /Reported impurities in saccharin & sodium saccharin/ |
SMILES | C1=CC=C2C(=C1)C(=O)NS2(=O)=O.[Na+] |
Canonical SMILES | C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].[Na+] |
Appearance | Solid powder |
Boiling Point | Sublimes |
Colorform | Monoclinic crystals Needles from acetone; prisms from alcohol; leaflets from water White, crystalline powder White crystals |
Density | 0.828 g/cu cm at 25 °C |
Melting Point | greater than 572 °F (Decomposes) (NTP, 1992) Mp 224 ° 228 °C decomposes 224°C |
Physical Description | Saccharin, sodium salt appears as odorless white crystals or crystalline powder. Aqueous solution is neutral or alkaline to litmus, but not alkaline to phenolphthalein. Effloresces in dry air. Intensely sweet taste. (NTP, 1992) DryPowder; DryPowder, PelletsLargeCrystals; OtherSolid, Liquid; PelletsLargeCrystals Solid |
Description | Saccharin, also known as benzosulfimide or sweeta, belongs to the class of organic compounds known as benzothiazoles. These are organic compounds containing a benzene fused to a thiazole ring (a five-membered ring with four carbon atoms, one nitrogen atom and one sulfur atom). Saccharin exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). Saccharin has been detected in multiple biofluids, such as feces and saliva. Within the cell, saccharin is primarily located in the cytoplasm. Saccharin can be converted into probenazole. Saccharin has a bitter and odorless taste. Saccharin is a 1,2-benzisothiazole having a keto-group at the 3-position and two oxo substituents at the 1-position. It is used as an artificial sweetening agent. It has a role as a sweetening agent, a xenobiotic and an environmental contaminant. It is a 1,2-benzisothiazole and a N-sulfonylcarboxamide. Saccharin, sodium salt appears as odorless white crystals or crystalline powder. Aqueous solution is neutral or alkaline to litmus, but not alkaline to phenolphthalein. Effloresces in dry air. Intensely sweet taste. (NTP, 1992) |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | greater than or equal to 100 mg/mL at 68° F (NTP, 1992) 0.02 M 4 mg/mL at 25 °C Slightly soluble in benzene, ethyl ether, chloroform; soluble in acetone, ethanol Slightly soluble in deuterated dimethylsulfoxide 1 g dissolves 31 mL alcohol, 12 mL acetone, and in about 50 mL glycerol; freely soluble in solution of alkali carbonates; slightly soluble in chloroform, ether Soluble in amyl acetate, ethyl acetate DISSOLVED BY DIL SOLN OF AMMONIA, SOLN OF ALKALI HYDROXIDES 1 g dissolves in 290 mL water, 25 mL boiling water In water, 4,000 mg/L at 25 °C |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Calcium, Saccharin Saccharin Saccharin Calcium Saccharin Sodium |
Vapor Pressure | 1.03X10-7 mm Hg at 25 °C (est) |
Reference | 1: Zhao S, Yang X, Zhao H, Dong A, Wang J, Zhang M, Huang W. Water-compatible surface imprinting of 'Saccharin sodium' on silica surface for selective recognition and detection in aqueous solution. Talanta. 2015 Nov 1;144:717-25. doi: 10.1016/j.talanta.2015.05.086. Epub 2015 Jul 3. PubMed PMID: 26452882. 2: Ha MS, Ha SD, Choi SH, Bae DH. Assessment of Korean consumer exposure to sodium saccharin, aspartame and stevioside. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2013;30(7):1238-47. doi: 10.1080/19440049.2013.797114. Epub 2013 Jun 27. PubMed PMID: 23802660. 3: Zhang G, Wang L, Zhou X, Li Y, Gong D. Binding characteristics of sodium saccharin with calf thymus DNA in vitro. J Agric Food Chem. 2014 Jan 29;62(4):991-1000. doi: 10.1021/jf405085g. Epub 2014 Jan 17. PubMed PMID: 24437661. 4: Jamal MA, Rashad M, Khosa MK, Bhatti HN. Volumetric and acoustical behaviour of sodium saccharin in aqueous system over temperature range (20.0-45.0)°C. Food Chem. 2015 Apr 15;173:551-6. doi: 10.1016/j.foodchem.2014.10.047. Epub 2014 Oct 17. PubMed PMID: 25466058. 5: Sugiura J, Nakajima M. [Development of a New Method for Determination of Sodium Saccharin and Acesulfame Potassium with the Aid of Coagulant]. Shokuhin Eiseigaku Zasshi. 2015;56(5):200-4. doi: 10.3358/shokueishi.56.200. Japanese. PubMed PMID: 26537649. 6: El-Sabbagh OI. Synthesis of some new benzisothiazolone and benzenesulfonamide derivatives of biological interest starting from saccharin sodium. Arch Pharm (Weinheim). 2013 Oct;346(10):733-42. doi: 10.1002/ardp.201300110. Epub 2013 Sep 11. PubMed PMID: 24038507. 7: Zhao F, Gao G, Na H, Ma D, Wang X. [Simultaneous determination of saccharin sodium and synthetic colours in flavourings by solid phase extraction and high performance liquid chromatography]. Se Pu. 2013 May;31(5):490-3. Chinese. PubMed PMID: 24010353. 8: Knowles MA, Jani H, Hicks RM. Induction of morphological changes in the urothelium of cultured adult rat bladder by sodium saccharin and sodium cyclamate. Carcinogenesis. 1986 May;7(5):767-74. PubMed PMID: 2421938. 9: Masui T, Garland EM, Wang CY, Cohen SM. Effects of different types of diet and sodium saccharin on proliferation at the limiting ridge of the rat forestomach. Food Chem Toxicol. 1990 Jul;28(7):497-505. PubMed PMID: 2210522. 10: Icsel C, Yilmaz VT. In vitro DNA binding studies of the sweetening agent saccharin and its copper(II) and zinc(II) complexes. J Photochem Photobiol B. 2014 Jan 5;130:115-21. doi: 10.1016/j.jphotobiol.2013.11.001. Epub 2013 Nov 11. PubMed PMID: 24316657. 11: Hasegawa R, Greenfield RE, Murasaki G, Suzuki T, Cohen SM. Initiation of urinary bladder carcinogenesis in rats by freeze ulceration with sodium saccharin promotion. Cancer Res. 1985 Apr;45(4):1469-73. PubMed PMID: 3978613. 12: Csakai A, Smith C, Davis E, Martinko A, Coulup S, Yin H. Saccharin derivatives as inhibitors of interferon-mediated inflammation. J Med Chem. 2014 Jun 26;57(12):5348-55. doi: 10.1021/jm500409k. Epub 2014 Jun 4. PubMed PMID: 24897296; PubMed Central PMCID: PMC4079330. 13: Feijó FM, Ballard CR, Foletto KC, Batista BAM, Neves AM, Ribeiro MFM, Bertoluci MC. Saccharin and aspartame, compared with sucrose, induce greater weight gain in adult Wistar rats, at similar total caloric intake levels. Appetite. 2013 Jan;60(1):203-207. doi: 10.1016/j.appet.2012.10.009. Epub 2012 Oct 23. PubMed PMID: 23088901. 14: Valenti LP. Liquid chromatographic determination of quinine, hydroquinine, saccharin, and sodium benzoate in quinine beverages. J Assoc Off Anal Chem. 1985 Jul-Aug;68(4):782-4. PubMed PMID: 4030654. 15: Turner SD, Tinwell H, Piegorsch W, Schmezer P, Ashby J. The male rat carcinogens limonene and sodium saccharin are not mutagenic to male Big Blue rats. Mutagenesis. 2001 Jul;16(4):329-32. PubMed PMID: 11420401. 16: Demers DM, Fukushima S, Cohen SM. Effect of sodium saccharin and L-tryptophan on rat urine during bladder carcinogenesis. Cancer Res. 1981 Jan;41(1):108-12. PubMed PMID: 7448750. 17: Brizuela A, Romano E, Yurquina A, Locatelli S, Brandán SA. Experimental and theoretical vibrational investigation on the saccharinate ion in aqueous solution. Spectrochim Acta A Mol Biomol Spectrosc. 2012 Sep;95:399-406. doi: 10.1016/j.saa.2012.04.003. Epub 2012 Apr 21. PubMed PMID: 22571944. 18: Yu A, Hashimura T, Nishio Y, Kanamaru H, Fukuzawa S, Yoshida O. Anti-promoting effect of nordihydroguaiaretic acid on N-butyl-N-(4-hydroxybutyl)nitrosamine and sodium saccharin-induced rat urinary bladder carcinogenesis. Jpn J Cancer Res. 1992 Sep;83(9):944-8. PubMed PMID: 1429204; PubMed Central PMCID: PMC5918979. 19: Parker KR, von Borstel RC. Antimutagenesis in yeast by sodium chloride, potassium chloride, and sodium saccharin. Basic Life Sci. 1990;52:367-71. PubMed PMID: 2183776. 20: Mortazavi ZF, Islami MR, Khaleghi M. Highly Stereoselective Synthesis of Saccharin-Substituted β-Lactams via in Situ Generation of a Heterosubstituted Ketene and a Zwitterionic Intermediate as Potential Antibacterial Agents. Org Lett. 2015 Jun 19;17(12):3034-7. doi: 10.1021/acs.orglett.5b01309. Epub 2015 Jun 1. PubMed PMID: 26029959. |
PubChem Compound | 21583979 |
Last Modified | Nov 11 2021 |
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